Chlorambucil-d8
Description
Significance of Stable Isotope Labeling in Modern Drug Discovery and Development Research
Stable isotope labeling, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become an indispensable technique in drug discovery and development. symeres.comiris-biotech.demusechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and utilize in a wider range of experimental settings. iris-biotech.de The core principle behind their utility lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism. acs.org
This "metabolic switching" has several key applications in research:
Elucidating Metabolic Pathways: By strategically placing deuterium atoms on a drug molecule, researchers can track its metabolic transformation, identify its metabolites, and understand the enzymes involved. symeres.comsilantes.com
Improving Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, increased exposure of the body to the active drug, and potentially a more favorable dosing regimen. acs.org This has been a driving force behind the development of several FDA-approved deuterated drugs. nih.govwikipedia.org
Reducing Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration can alter metabolic pathways to reduce the formation of these harmful byproducts.
Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods. veeprho.combiomol.comcaymanchem.com Because they have nearly identical chemical properties to the non-deuterated drug but a different mass, they allow for highly accurate and precise quantification of the drug in biological samples like plasma and urine. veeprho.comresearchgate.net
Overview of Chlorambucil (B1668637) as a Foundational Agent in Preclinical Mechanistic Investigations
Chlorambucil is a chemotherapy drug belonging to the class of nitrogen mustards, which are alkylating agents. drugbank.compatsnap.com It has been used for decades in the treatment of various cancers, particularly chronic lymphocytic leukemia and certain lymphomas. patsnap.comchemicalbook.commdpi.com
The mechanism of action of Chlorambucil involves its ability to attach alkyl groups to DNA, primarily at the N7 position of guanine (B1146940) bases. drugbank.compatsnap.com As a bifunctional alkylating agent, it can form cross-links within a single DNA strand (intrastrand) or between the two strands of the DNA double helix (interstrand). patsnap.comhpra.ie This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and ultimately programmed cell death (apoptosis). drugbank.compatsnap.comhpra.ie
Chlorambucil is extensively metabolized in the liver, with its major active metabolite being phenylacetic acid mustard. drugbank.comhpra.ie The cytotoxic effects of the drug are attributed to both the parent compound and this metabolite. hpra.ie Due to its well-characterized mechanism and long history of use, Chlorambucil serves as a valuable tool in preclinical cancer research. It is often used as a reference compound to study DNA damage and repair pathways, mechanisms of drug resistance, and to evaluate the potential of new combination therapies. nih.govnih.govmdpi.com
Rationale for the Strategic Development and Application of Chlorambucil-d8 as a Research Tool
The development of this compound, a deuterated analog of Chlorambucil, was a strategic move to enhance its utility as a research tool, primarily in the field of bioanalysis and pharmacokinetic studies. veeprho.combiomol.com In this compound, eight hydrogen atoms on the two chloroethyl groups have been replaced with deuterium. veeprho.combiomol.com
The primary and most critical application of this compound is as an internal standard for the quantification of Chlorambucil in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). veeprho.combiomol.comcaymanchem.com When analyzing complex samples such as blood plasma or urine, variations in sample preparation and instrument response can introduce errors in measurement. iris-biotech.de By adding a known amount of this compound to the sample at the beginning of the analytical process, these variations can be corrected for. Since this compound behaves almost identically to Chlorambucil during extraction and chromatography but is distinguished by its higher mass in the mass spectrometer, it allows for highly accurate and precise determination of the concentration of the parent drug. veeprho.comresearchgate.net This is crucial for detailed pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of Chlorambucil. iris-biotech.de
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-(Bis(2-chloroethyl-1,1,2,2-d4)amino)phenyl)butanoic acid | veeprho.com |
| Molecular Formula | C₁₄H₁₁D₈Cl₂NO₂ | biomol.comcaymanchem.com |
| Molecular Weight | 312.26 g/mol | veeprho.com |
| Purity | >99% deuterated forms (d1-d8) | biomol.com |
| Primary Application | Internal standard for quantification of chlorambucil by GC-MS or LC-MS | biomol.comcaymanchem.com |
| Storage Temperature | -20°C | biomol.com |
Properties
Molecular Formula |
C₁₄H₁₁D₈Cl₂NO₂ |
|---|---|
Molecular Weight |
312.26 |
Synonyms |
4-[Bis(2-chloroethyl)amino]benzenebutanoic Acid-d8; 4-[p-[Bis(2-chloroethyl)amino]phenyl]butyric Acid-d8; 4-[Bis(2-chloroethyl)amino]benzenebutanoic Acid-d8; 4-[p-[Bis(2-chloroethyl)amino]phenyl]butyric Acid-d8; Ambochlorin-d8; Amboclorin-d8; CB 1348 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Verification of Chlorambucil D8
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Chlorambucil (B1668637) Synthesis
The synthesis of Chlorambucil-d8, specifically 4-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]butanoic acid, involves the introduction of eight deuterium atoms onto the two chloroethyl groups of the molecule. caymanchem.comlgcstandards.com This requires specialized synthetic methods to ensure high levels of isotopic enrichment at the desired positions.
Synthetic Pathways for Deuterated Precursors
The synthesis of Chlorambucil typically starts from aniline, which undergoes a series of reactions including N-alkylation with ethylene (B1197577) oxide followed by chlorination. chemicalbook.comgoogle.com For the deuterated analogue, the key is the use of deuterated precursors. One common strategy involves the use of deuterated ethylene oxide or a similar two-carbon synthon that can be introduced via N-alkylation.
Another approach is the direct deuteration of a suitable precursor. For instance, methods for the deuteration of aromatic compounds have been developed using deuterium oxide (D₂O) as the deuterium source, often catalyzed by transition metals like platinum or palladium. researchgate.netoup.com While this is more common for aromatic ring deuteration, similar principles can be applied to aliphatic chains under specific conditions. Electrocatalytic methods using D₂O have also emerged for the reductive deuteration of various organic molecules. researchgate.net
Optimization of Deuterium Exchange and Coupling Reactions
Hydrogen-deuterium (H-D) exchange reactions are fundamental to the synthesis of many deuterated compounds. nih.govosti.gov These reactions are often catalyzed by acids, bases, or transition metals. oup.comnih.gov For this compound, the focus is on the aliphatic chloroethyl chains. The conditions for these exchange reactions, such as temperature, pressure, and catalyst choice, are optimized to maximize deuterium incorporation without compromising the integrity of the molecule. oup.comtn-sanso.co.jp
Flow synthesis methods, sometimes utilizing microwave technology, have been developed to improve the efficiency and scalability of deuteration reactions. tn-sanso.co.jp These methods can reduce reaction times and improve control over reaction conditions, leading to higher isotopic enrichment. tn-sanso.co.jp The choice of catalyst is critical; for example, platinum catalysts often show a preference for deuterating aromatic positions, while palladium catalysts can be more effective for aliphatic positions. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Enrichment Assessment
Following synthesis, rigorous analytical testing is essential to confirm the chemical purity, isotopic enrichment, and positional integrity of the deuterium labels in this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to determine the extent and location of deuterium incorporation. In ¹H NMR, the disappearance of signals corresponding to the protons that have been replaced by deuterium provides a direct measure of deuteration. tandfonline.com For this compound, the signals for the protons on the two ethyl chains would be significantly diminished or absent.
¹³C NMR can also be used, as the carbon signals coupled to deuterium will show a characteristic splitting pattern and a shift in resonance frequency. acs.org Two-dimensional NMR techniques can further confirm the precise location of the deuterium atoms within the molecule.
Quantitative Mass Spectrometry for Isotopic Abundance and Positional Isomer Analysis
Mass spectrometry (MS) is the primary technique for determining the isotopic abundance and confirming the molecular weight of this compound. selcia.com High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of the incorporation of eight deuterium atoms. The expected molecular weight for C₁₄H₁₁D₈Cl₂NO₂ is approximately 312.3 g/mol . caymanchem.com
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to confirm that the deuterium atoms are located on the chloroethyl groups as intended. anzsms.org This technique is crucial for ensuring that no unwanted isotopic scrambling has occurred during the synthesis. The isotopic purity is often reported as a percentage of deuterated forms, with specifications typically requiring ≥99% deuterated forms (d1-d8). caymanchem.com
Chromatographic Purity Validation for Research-Grade this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds, including isotopically labeled standards. By comparing the retention time of the synthesized this compound to a certified reference standard of unlabeled Chlorambucil, its identity and purity can be confirmed. selcia.com HPLC is typically coupled with a detector such as a UV spectrophotometer or a mass spectrometer (LC-MS). anzsms.org The chemical purity of research-grade this compound is generally expected to be high, often ≥98%. caymanchem.com
Interactive Data Table: Analytical Specifications for this compound
| Parameter | Technique | Typical Specification | Reference |
| Formal Name | - | 4-[bis(2-chloroethyl)amino-d8]-benzenebutanoic acid | caymanchem.com |
| Molecular Formula | - | C₁₄H₁₁D₈Cl₂NO₂ | caymanchem.com |
| Formula Weight | Mass Spectrometry | 312.3 | caymanchem.com |
| Deuterium Incorporation | Mass Spectrometry | ≥99% deuterated forms (d1-d8); ≤1% d0 | caymanchem.com |
| Chemical Purity | HPLC | ≥98% | caymanchem.com |
| Isotopic Purity (atom % D) | NMR/Mass Spectrometry | 99 atom % D | lgcstandards.com |
Advanced Analytical Methodologies Employing Chlorambucil D8 As a Stable Isotope Internal Standard
Development and Validation of Quantitative Bioanalytical Methods for Research Matrices
The development of quantitative methods for chlorambucil (B1668637) in research settings, particularly for preclinical studies involving matrices like plasma and tissue, relies heavily on advanced chromatographic and mass spectrometric techniques. The validation of these methods is performed in accordance with established guidelines to ensure they are fit for purpose. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chlorambucil and Metabolite Quantification in Preclinical Samples
LC-MS/MS is the preferred technique for the quantification of chlorambucil and its metabolites in preclinical samples due to its high sensitivity, specificity, and throughput. nih.govrsc.org The use of Chlorambucil-d8 as an internal standard is integral to these methods. nih.govresearchgate.net
Method development begins with optimizing sample preparation, often involving protein precipitation or liquid-liquid extraction to isolate the analytes from complex biological matrices like mouse plasma or brain tissue. nih.gov Chromatographic conditions, including the choice of column (e.g., C18) and mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) and an acid such as formic acid), are optimized to achieve efficient separation and symmetrical peak shapes. mdpi.comnih.gov
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) to ensure specificity. nih.gov For chlorambucil, specific precursor-to-product ion transitions are monitored, alongside the corresponding transition for this compound.
Validation of the LC-MS/MS method involves assessing several key parameters to demonstrate its reliability. A study quantifying chlorambucil and a prodrug in mouse plasma and brain tissue reported good linearity (r > 0.9996) across the calibration range. nih.gov The precision and accuracy are evaluated using quality control (QC) samples at low, medium, and high concentrations. For instance, one validated method demonstrated intra-day and inter-day precision within 9.11% and accuracy not exceeding 11.07%. nih.gov Another study in cats reported accuracy for chlorambucil QC samples between 97.7% and 98.7%, with precision (expressed as percent relative standard deviation) ranging from 1.8% to 6.8%. escholarship.org
| Parameter | Finding | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, r) | > 0.9996 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | escholarship.org |
| Intra-day and Inter-day Precision (%CV) | ≤ 9.11% | nih.gov |
| Intra-day and Inter-day Accuracy (% Bias) | ≤ 11.07% | nih.gov |
| Accuracy at QC Levels (5, 50, 500 ng/mL) | 97.7% - 98.7% | escholarship.org |
| Precision at QC Levels (5, 50, 500 ng/mL) | 1.8% - 6.8% | escholarship.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Derivatized Analytes in Research Settings
While LC-MS/MS is predominant, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative analytical approach. However, the application of GC-MS for compounds like chlorambucil presents challenges due to their low volatility and polar nature, which typically necessitates a derivatization step to make them suitable for gas chromatographic analysis. nih.govakjournals.com
Research has shown that direct GC-MS analysis of chlorambucil results in extremely low volatility and poor sensitivity, with a limit of quantification above 5 µg/mL, which is often insufficient for preclinical research. nih.gov To overcome this, derivatization procedures are employed to convert the polar functional groups of chlorambucil into less polar, more volatile derivatives. akjournals.com One study evaluated several derivatization methods, including methylation using (trimethylsilyl)diazomethane (TMSD), which proved to be a useful technique for the GC analysis of chlorambucil. akjournals.com
In such methods, an internal standard is also crucial. While studies specifically detailing this compound in a GC-MS context are less common, the principle remains the same. An ideal internal standard would be a derivatized form of this compound, which would co-elute and exhibit similar ionization characteristics to the derivatized chlorambucil analyte. epa.gov The validation of a GC-MS method would follow similar principles to LC-MS/MS, establishing linearity, accuracy, and precision. nih.gov For example, a validated GC-MS method for other analytes demonstrated accuracy from 94.96% to 109.12% and precision (CV) of ≤6.69%. researchgate.net
Calibration and Quality Control Strategies for Highly Accurate and Precise Quantitative Research Assays
The foundation of an accurate and precise quantitative assay is a well-defined calibration and quality control (QC) strategy. nih.gov For methods employing this compound, this involves meticulous preparation and analysis of calibration standards and QC samples.
A calibration curve is constructed by plotting the response ratio (analyte peak area / this compound peak area) against the nominal concentration of the analyte in a set of calibration standards. europa.eu These standards are prepared by spiking blank biological matrix with known amounts of chlorambucil. nih.gov A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and at least six to eight non-zero concentration levels spanning the expected range of the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). europa.eunih.gov The relationship between concentration and response ratio is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve. nih.govrrml.ro
Quality control samples are prepared independently from the calibration standards and are used to monitor the performance of the assay during validation and sample analysis. rrml.ro QC samples are typically prepared at a minimum of three concentration levels: low (near the LLOQ), medium, and high. nih.gov For a validation run or an analytical batch of study samples to be accepted, the results of the QC samples must meet predefined acceptance criteria. Commonly, for at least two-thirds of the QC samples, the calculated concentration must be within ±15% of the nominal value (±20% for the LLOQ), and the precision of the replicates at each level should not exceed 15% (20% for the LLOQ). nih.govrrml.ro
| Sample Type | Parameter | Acceptance Criteria | Reference |
|---|---|---|---|
| Calibration Standards | Accuracy | Calculated concentration within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion. | rrml.ro |
| Quality Control (QC) Samples | Accuracy | Calculated concentration within ±15% of nominal (±20% at LLOQ). | nih.gov |
| Quality Control (QC) Samples | Precision (%CV) | ≤15% (≤20% at LLOQ). | nih.gov |
| Run Acceptance | QC Performance | At least 4 out of 6 total QCs must be within limits. At least 50% of QCs at each concentration level must be within limits. | nih.gov |
Inter-Laboratory Harmonization and Method Transferability Studies in Academic Research Bioanalysis
The ability to reproduce analytical results across different laboratories is crucial for collaborative research and for the broader application of a bioanalytical method. Inter-laboratory harmonization involves standardizing a method to ensure that results from different sites are comparable. nih.govnih.gov Method transfer refers to the process of transferring a validated analytical method from one laboratory to another.
These studies are complex and require a robust, well-documented, and validated analytical method. The use of a stable isotope-labeled internal standard like this compound is a significant asset in this process. researchgate.net Because the SIL-IS can compensate for minor variations in instrumentation, sample handling, and environmental conditions between labs, it greatly enhances the ruggedness and transferability of the method. scispace.com
A successful method transfer typically involves the originating laboratory providing the receiving laboratory with a detailed method protocol, validation reports, and critical reagents, including the analyte and the SIL-IS. The receiving laboratory then performs a partial validation of the method, focusing on parameters like accuracy and precision, to demonstrate its ability to reproduce the assay's performance. europa.eu
Challenges in harmonization and transferability can arise from differences in instrumentation, software, and local laboratory practices. capes.gov.br Therefore, clear communication, comprehensive documentation, and predefined acceptance criteria are essential for success. For anticancer drugs, where multi-site preclinical or clinical studies are common, ensuring that the bioanalytical data is consistent and reliable across all participating laboratories is paramount for the correct interpretation of the research findings. nih.govdntb.gov.ua
Mechanistic Investigations of Chlorambucil Metabolism Utilizing Chlorambucil D8 Tracers
Elucidation of Chlorambucil (B1668637) Metabolic Pathways Through Stable Isotope Tracing Techniques
Stable isotope tracing is a versatile method for probing the metabolism of therapeutic agents. nih.gov The use of deuterated analogs, such as Chlorambucil-d8, allows for the precise tracking of the parent drug and its transformation products within a biological system. acs.org The mass difference introduced by the deuterium (B1214612) atoms enables clear differentiation between the labeled compound and its endogenous counterparts by mass spectrometry, facilitating metabolite identification and flux analysis. nih.gov
Phase I reactions introduce or expose functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. dcu.ie For chlorambucil, a key Phase I pathway is the β-oxidation of its butanoic acid side chain. nih.gov This process converts chlorambucil into its active metabolite, phenylacetic acid mustard. nih.govcancercareontario.capatsnap.com
The use of selectively deuterated chlorambucil analogs has been instrumental in confirming this pathway. In studies using rat models, administration of chlorambucil-β-d2 (deuterated at the beta position of the side chain) resulted in lower plasma concentrations of the phenylacetic acid mustard metabolite compared to the unlabeled drug. nih.gov This observation demonstrates a kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate-limiting step in the β-oxidation sequence.
Furthermore, these tracer studies led to the detection of a 3,4-dehydrochlorambucil intermediate. nih.gov Investigations with chlorambucil-α-d2 and -β-d2 variants revealed that the deuterium in the alpha position was rapidly lost, while the label on the beta position was retained in the dehydro-metabolite. nih.gov This provided critical evidence for the specific enzymatic steps involved in the formation of the double bond characteristic of the dehydro intermediate.
Table 1: Phase I Metabolites of Chlorambucil Identified via Deuterated Tracers
| Metabolite Name | Metabolic Pathway | Role of Deuterated Tracer (e.g., this compound) | Finding |
| Phenylacetic acid mustard | β-oxidation | Probing the rate and mechanism of side-chain shortening. | Slower formation from chlorambucil-β-d2 confirmed β-oxidation and demonstrated a kinetic isotope effect. nih.gov |
| 3,4-dehydrochlorambucil | β-oxidation | Identifying intermediates in the metabolic sequence. | Detected as a transient intermediate; differential deuterium retention from α-d2 and β-d2 analogs clarified the mechanism. nih.gov |
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glutathione (B108866) or glucuronic acid, to increase water solubility and facilitate excretion. slideshare.net Chlorambucil is known to undergo conjugation with glutathione (GSH). wikipedia.orgnih.gov This reaction can be spontaneous or catalyzed by glutathione S-transferase (GST) enzymes. nih.govnih.gov
The primary products are the monoglutathionyl derivative and the diglutathionyl derivative of chlorambucil. nih.govnih.gov While direct studies detailing isotope effects in chlorambucil's Phase II conjugation using this compound are not extensively published, the principles of stable isotope labeling are highly applicable. Using this compound in metabolic studies would result in conjugated metabolites that are 8 mass units heavier than their unlabeled counterparts. This mass shift is invaluable for:
Unambiguous Detection: Allowing for the clear identification of drug-derived conjugates against a complex biological background in mass spectrometry analysis.
Metabolic Flux Analysis: Quantifying the proportion of the drug that proceeds through various conjugation pathways.
Distinguishing Drug Metabolites from Endogenous Molecules: Preventing misidentification of metabolites.
Identification and Characterization of Phase I Biotransformation Products using Deuterated Probes
Enzyme Kinetics and Isotope Effects in Key Biotransformation Processes
Kinetic Isotope Effects (KIEs) are crucial for understanding enzyme mechanisms. researchgate.net A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction. This effect is most significant when the bond to the isotope is broken in the rate-determining step of the reaction.
Chlorambucil is known to be metabolized extensively by the hepatic microsomal enzyme oxidation system, which includes Cytochrome P450 (CYP) enzymes. cancercareontario.cachemicalbook.com Although β-oxidation is a major pathway, CYPs can be involved in other oxidative reactions on the molecule.
Utilizing this compound provides a method to investigate the role of CYPs. If a CYP enzyme catalyzes the cleavage of a carbon-hydrogen bond on the chlorambucil molecule, replacing that hydrogen with deuterium (as in this compound) would be expected to slow the reaction. By comparing the rate of metabolism of chlorambucil with that of this compound in the presence of specific CYP isozymes, researchers can:
Identify the specific site(s) of CYP-mediated oxidation.
Determine if CYP-mediated oxidation is a rate-limiting step in the drug's clearance.
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II metabolic pathway for many drugs, attaching glucuronic acid to make them more water-soluble for excretion. researchgate.net Glutathione conjugation, often mediated by GSTs, serves as a key detoxification pathway for electrophilic compounds like chlorambucil. nih.govnih.gov
This compound is an ideal tracer for studying the kinetics of these conjugation reactions.
Glutathione Conjugation: Studies have shown that GSTs can catalyze the reaction between chlorambucil and glutathione. nih.govnih.gov By incubating a mixture of chlorambucil and this compound with purified GST enzymes or liver fractions, the relative rates of formation of the deuterated and non-deuterated glutathione conjugates can be measured precisely by LC-MS. This allows for the calculation of any subtle secondary isotope effects, providing insight into the transition state of the enzymatic reaction.
Glucuronidation: Similarly, in vitro systems with UGT enzymes can be used to study the potential glucuronidation of chlorambucil or its hydroxylated metabolites. The use of this compound would facilitate the unambiguous identification and quantification of any glucuronide conjugates formed.
Table 2: Potential Applications of Isotope Effect Studies in Chlorambucil Metabolism
| Metabolic Process | Enzyme Family | Expected Outcome of Using this compound | Mechanistic Insight Gained |
| Side-Chain Oxidation | Cytochrome P450 (CYP) | Decreased rate of metabolite formation (Primary KIE). | Identification of specific C-H bonds targeted by CYPs; quantifies the pathway's contribution to clearance. |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Potential minor change in reaction rate (Secondary KIE). | Information on the enzyme's transition state structure and reaction mechanism. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Potential minor change in reaction rate (Secondary KIE). | Elucidation of the enzymatic mechanism for glucuronide conjugate formation. |
Cytochrome P450-Mediated Metabolism Studies with this compound
In Vitro Hepatocyte, Microsomal, and Recombinant Enzyme Incubation Studies with this compound
In vitro systems are essential for studying drug metabolism in a controlled environment. These include subcellular fractions like liver microsomes (rich in CYPs and UGTs), cytosolic fractions (containing various enzymes), and whole-cell systems like cultured hepatocytes. researchgate.net
The use of this compound is particularly advantageous in these models. For instance, in an incubation with human liver microsomes, researchers can use a 1:1 mixture of chlorambucil and this compound. nih.gov After incubation, metabolites are extracted and analyzed by LC-MS. The instrument can simultaneously monitor for the mass of the unlabeled metabolite and its deuterated (+8 Da) counterpart.
This approach allows for:
Metabolite Profile Confirmation: The presence of ion pairs separated by 8 Da confirms that the detected species are indeed metabolites of chlorambucil.
Intra-experiment Control: The unlabeled compound acts as an internal control for the labeled one, reducing variability between experiments.
Kinetic Analysis: Studies using rat liver microsomes have demonstrated the role of microsomal GST in chlorambucil metabolism. nih.gov Repeating such studies with this compound would allow for a more detailed kinetic analysis and investigation of isotope effects, clarifying the role of membrane-bound enzymes in drug resistance and metabolism.
Reaction Phenotyping: Incubations with a panel of recombinant enzymes (e.g., individual CYP or UGT isozymes) and this compound can pinpoint exactly which enzymes are responsible for specific metabolic transformations.
Preclinical In Vivo Metabolic Profiling and Metabolite Identification in Animal Models
The use of stable isotope-labeled compounds, such as deuterium-labeled chlorambucil, is a powerful strategy in preclinical animal models to trace the metabolic fate of a drug. acs.orgnih.gov This approach allows for the detailed investigation of metabolic pathways and the identification of metabolites in vivo, providing crucial insights that are not always achievable with unlabeled compounds alone. researchgate.net
In vivo studies utilizing deuterated analogues of chlorambucil have been conducted in rats to elucidate its metabolic transformations. nih.gov A primary metabolic pathway for chlorambucil is β-oxidation of its butyric acid side-chain, which results in the formation of a major, active metabolite known as phenylacetic mustard. nih.govnih.gov This conversion is significant as the resulting metabolite has different therapeutic properties compared to the parent drug. nih.gov
To investigate this pathway in detail, selectively deuterated versions of chlorambucil were administered to rats. nih.gov Research focused on how deuteration at specific positions on the butyric acid side-chain would influence the rate and products of metabolism.
Detailed Research Findings from Rat Models:
Metabolite Identification: Following administration of chlorambucil to rats, key metabolites were identified in plasma samples. The primary metabolite resulting from β-oxidation is phenylacetic mustard. nih.gov Additionally, a dehydro derivative of chlorambucil was detected, identified as an intermediate in the β-oxidation pathway. nih.gov
Impact of Deuteration on Metabolism: The use of a beta-d2 variant of chlorambucil led to lower plasma concentrations of the phenylacetic mustard metabolite compared to when unlabeled chlorambucil was given. nih.gov This suggests that the presence of deuterium at the beta position of the butyric acid side-chain retards the β-oxidation process. nih.gov
Isotopic Tracer Fate: The stability of the deuterium label was also investigated. When an alpha-d2 variant of chlorambucil was administered, the deuterium was almost completely lost from both the parent compound and its metabolite within 30 minutes. nih.gov In contrast, the beta-d2 variant and its dehydro-derivative metabolite retained the deuterium label. nih.gov This differential loss of the isotopic label provides mechanistic information about the bio-transformation process.
The findings from these preclinical animal studies underscore the utility of this compound and other deuterated analogues as tracers. They not only confirm the identity of key metabolites but also provide a deeper understanding of the kinetics and mechanisms of the metabolic pathways involved. nih.gov
Table 1: Summary of In Vivo Metabolic Findings for Deuterated Chlorambucil in Rats
| Labeled Compound Administered | Key Metabolites Identified | Effect on Phenylacetic Mustard Plasma Levels | Deuterium Label Retention |
| Chlorambucil-β-d2 | Phenylacetic mustard, 3,4-dehydrochlorambucil | Lower compared to unlabeled chlorambucil nih.gov | Label retained on the metabolite nih.gov |
| Chlorambucil-α-d2 | Phenylacetic mustard, 3,4-dehydrochlorambucil | Not specified, focus was on label loss | Almost total loss of label after 30 minutes nih.gov |
Cellular and Molecular Pharmacological Studies Employing Chlorambucil D8
Investigation of Cellular Uptake and Efflux Mechanisms of Chlorambucil (B1668637) using Deuterated Analogs
The efficacy of a chemotherapeutic agent is critically dependent on its ability to enter cancer cells and accumulate to cytotoxic concentrations. Understanding the mechanisms of cellular influx and efflux is therefore paramount. Chlorambucil-d8 serves as a crucial analytical tool in these investigations, enabling accurate quantification of chlorambucil transport across the cell membrane.
Carrier-Mediated Transport Studies in In Vitro Cell Line Models
Chlorambucil is a lipophilic molecule capable of crossing cell membranes via passive diffusion. nih.gov However, research into enhancing its cellular uptake has explored conjugating it to substrates of specific transporters that are often overexpressed in cancer cells. For instance, studies have synthesized chlorambucil-tyrosine conjugates to exploit the L-type amino acid transporter 1 (LAT1) for improved entry into cancer cells. nih.gov
In such studies, determining the rate and extent of uptake is essential. This is achieved by incubating cell lines, such as the MCF-7 human breast cancer cell line, with the chlorambucil conjugate and measuring its intracellular concentration over time. nih.gov To ensure the accuracy of these measurements, this compound is added to the cell lysate as an internal standard before analysis by LC-MS/MS. nih.govresearchgate.net Because this compound has nearly identical chemical and physical properties to chlorambucil, it behaves similarly during the extraction and ionization process, but is distinguishable by its higher mass. This allows for the correction of any sample loss or variability in instrument response, providing highly accurate quantification of the unlabeled drug that has been transported into the cells. researchgate.netnih.gov
| Time (minutes) | Intracellular Chlorambucil Concentration (µmol/mg protein) |
|---|---|
| 5 | 0.16 |
| 15 | 0.24 |
| 30 | 0.28 |
| 45 | 0.29 |
Intracellular Disposition and Subcellular Localization Research of this compound
Once inside a cell, the specific location where a drug accumulates can significantly influence its mechanism of action and effectiveness. Isotopic labeling is a powerful technique for tracing the distribution of molecules within cells. creative-proteomics.com Advanced imaging techniques like secondary ion mass spectrometry (SIMS) can map the subcellular distribution of isotope-labeled compounds with high spatial resolution. nih.govtandfonline.com
While specific studies visualizing this compound with SIMS are not prominent, the technique is well-suited for such a purpose. By treating cells with this compound, it would be theoretically possible to visualize its accumulation in different organelles, such as the nucleus, mitochondria, or cytoplasm, by detecting the deuterium (B1214612) signal. nih.govtandfonline.com Other approaches involve cellular fractionation, where the cell is separated into its major components (e.g., nuclear, cytosolic, cytoskeletal, and membrane fractions). mdpi.com Following fractionation, the amount of chlorambucil in each fraction is determined by LC-MS. In a study of chlorambucil-platinum(IV) prodrugs, platinum was found to localize primarily in the cytoskeletal fraction. mdpi.com The precise quantification of chlorambucil in each of these subcellular compartments would be greatly enhanced by the use of this compound as an internal standard during the LC-MS analysis. nih.govresearchgate.net
DNA Adduct Formation and Repair Mechanism Research Utilizing Isotopic Labeling with this compound
The cytotoxic effect of chlorambucil is primarily due to its action as a bifunctional alkylating agent. It forms covalent bonds, or adducts, with DNA, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine. medex.com.bdnih.gov This process can create DNA cross-links that interfere with DNA replication and transcription, ultimately triggering apoptosis. medex.com.bdbccancer.bc.ca
The study of the formation and subsequent repair of these DNA adducts is crucial for understanding both the drug's efficacy and mechanisms of resistance. Mass spectrometry is a powerful tool for identifying and quantifying these specific DNA adducts. caymanchem.com In these experiments, cells are treated with chlorambucil, and their DNA is later extracted and enzymatically hydrolyzed to individual nucleosides and nucleoside-adducts. acs.org
To accurately quantify the number of adducts formed per unit of DNA, a stable isotope-labeled internal standard is essential. acs.org this compound can be used in these assays to generate corresponding deuterated DNA adducts in a reference sample, or it can be added during sample workup for isotope dilution mass spectrometry. By comparing the signal intensity of the native adduct to the known quantity of the deuterated standard adduct, researchers can precisely measure the kinetics of adduct formation and the rate at which they are removed by cellular DNA repair mechanisms. caymanchem.comacs.org
| Adduct Type | Description |
|---|---|
| Monoadduct | Chlorambucil covalently bound to a single DNA base (e.g., N7-guanine). nih.gov |
| Interstrand Cross-link | The two chloroethyl arms of a single chlorambucil molecule bind to bases on opposite strands of the DNA double helix. nih.gov |
| Intrastrand Cross-link | The two chloroethyl arms of a single chlorambucil molecule bind to bases on the same strand of DNA. |
Protein Binding and Molecular Interaction Studies of Chlorambucil and its Deuterated Analog
Chlorambucil exhibits very high binding affinity for plasma proteins, with approximately 99% of the drug being bound, primarily to albumin. nih.govdrugbank.com This interaction is significant as only the unbound, or "free," fraction of the drug is available to diffuse into cells and exert its therapeutic effect. Therefore, determining the extent of protein binding is a critical component of its pharmacological profile.
Studies to measure protein binding often use techniques like equilibrium dialysis or ultrafiltration to separate the free drug from the protein-bound drug in a plasma sample. The concentration of the drug in the free fraction is then measured. LC-MS is a common method for this quantification, and the use of this compound as an internal standard is vital for achieving the necessary accuracy and precision. nih.govresearchgate.net By adding a known amount of this compound to the sample, any variations in extraction efficiency or instrument signal can be normalized, ensuring a reliable determination of the free drug concentration and, consequently, an accurate calculation of the protein binding percentage. nih.gov
Impact of Deuteration on Drug-Target Interactions and Binding Kinetics in In Vitro Systems
The substitution of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond. dovepress.comnih.gov This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. dovepress.comnih.gov This effect is most often exploited in drug design to slow the rate of metabolic processes, particularly those mediated by cytochrome P450 enzymes, which can improve a drug's pharmacokinetic profile. slideshare.netdovepress.com
While the primary utility of this compound in research is as a non-perturbing internal standard, the underlying physicochemical differences could, in principle, affect its interaction with biological targets. The increased bond strength in the deuterated regions of this compound could subtly influence the kinetics of its binding to macromolecules. nih.gov For example, it might slightly alter the conformational dynamics of the molecule or the stability of the transient, non-covalent interactions that precede the final covalent alkylation of DNA.
However, it is important to note that extensive studies specifically designed to measure a difference in binding kinetics or drug-target interactions between chlorambucil and this compound are not widely reported in the literature. The magnitude of such an effect on non-covalent binding is generally considered to be small and is overshadowed by its primary application as a mass-shifted internal standard, where it is assumed to have identical biological and chemical behavior to the unlabeled parent drug. caymanchem.comucsb.edu
Preclinical Research Model Applications of Chlorambucil D8
In Vitro Cell Culture Models for Mechanistic Research with Chlorambucil-d8
In vitro cell culture models are fundamental to understanding the molecular mechanisms of drug action. The use of this compound in these models is primarily to ensure the accurate determination of chlorambucil (B1668637) concentrations, which is essential for correlating drug exposure with cellular responses.
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. oncotarget.comnih.gov While chlorambucil's general mechanism as a DNA alkylating agent is known, HTS can be employed to uncover novel molecular targets or pathways that influence cellular sensitivity to the drug. cancercareontario.cacancerresearchuk.org In such screens, this compound is indispensable as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely quantify the intracellular and extracellular concentrations of chlorambucil. This accurate quantification is critical for establishing structure-activity relationships and identifying genetic or phenotypic markers of drug sensitivity.
For instance, a screen of a library of compounds against a panel of cancer cell lines could identify synergistic or antagonistic interactions with chlorambucil. nih.gov The use of this compound would ensure that any observed effects are due to the test compound's influence on cellular pathways and not due to variations in chlorambucil uptake or metabolism.
Chlorambucil induces a variety of cellular responses, including DNA damage, cell cycle arrest, and apoptosis. nih.gov Understanding the signaling pathways that govern these responses is key to optimizing its therapeutic use. This compound facilitates these investigations by enabling researchers to accurately measure the concentration of chlorambucil that elicits specific cellular events.
Studies have shown that chlorambucil can induce apoptosis through both p53-dependent and independent pathways. nih.gov By using this compound as a standard, researchers can precisely determine the drug concentrations required to activate these distinct pathways in different cell lines. For example, in human glioma cell lines, the cytotoxic and anti-angiogenic effects of chlorambucil were investigated, with this compound being essential for the accurate quantification of the drug in the experimental setup. nih.govresearchgate.net
Furthermore, investigating the role of specific signaling pathways, such as the PI3K/AKT, MAPK, and Wnt pathways, in the cellular response to chlorambucil relies on accurate drug concentration data. mdpi.comfrontiersin.org this compound ensures the reliability of these measurements, allowing for a clear correlation between drug exposure and the activation or inhibition of these pathways.
Table 1: Examples of In Vitro Studies Utilizing this compound for Mechanistic Research
| Study Focus | Cell Line(s) | Analytical Method | Role of this compound | Key Findings |
| Cytotoxicity and Anti-angiogenic Effects | Human glioma (SF767, U87-MG), HMVECs, ECFCs | Not specified, but implied LC-MS | Internal standard for chlorambucil quantification | Determined LD50 and IC50 values, suggesting metronomic chlorambucil may not reach cytotoxic concentrations in plasma. nih.govresearchgate.net |
| Identification of Resistance Mechanisms | Various cancer cell lines | LC-MS | Internal standard for quantifying intracellular chlorambucil | Helps elucidate mechanisms of resistance, such as increased drug metabolism or DNA repair. nih.gov |
| Apoptotic Pathway Analysis | Chronic lymphocytic leukemia (CLL) cells | Not specified, but implied LC-MS | Internal standard for chlorambucil quantification | Showed induction of apoptosis via p53-dependent and independent pathways. nih.gov |
Application in High-Throughput Screening for Molecular Target Identification and Pathway Perturbation
In Vivo Animal Model Research for Pharmacodynamic Biomarker Discovery and Mechanistic Insights
Animal models are crucial for studying the in vivo effects of drugs and for discovering biomarkers that can predict treatment response. pensoft.netuu.nl this compound plays a vital role in these studies by enabling accurate pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Microdialysis is a technique used to measure the concentration of free, unbound drug in the extracellular fluid of tissues. mdpi.com This provides a more accurate representation of the drug concentration at the target site compared to plasma concentrations. In animal models, microdialysis studies using chlorambucil with this compound as an internal standard can reveal the distribution of the drug into tumors and other tissues. mdpi.comnih.gov
These studies are critical for understanding the relationship between drug exposure and anti-tumor activity. For example, by comparing the concentration of chlorambucil in tumor tissue versus normal tissue, researchers can assess the drug's tumor-targeting efficiency. nih.gov
While not a direct application of this compound itself, the principles of stable isotope tracing are relevant. Non-invasive imaging techniques, such as positron emission tomography (PET) and magnetic resonance spectroscopy (MRS), can be used to visualize and quantify metabolic pathways in vivo. hzdr.denih.gov Stable isotope-labeled compounds, similar in concept to this compound, can be used as tracers to probe specific metabolic activities within tumors. nih.gov For example, 13C-labeled glucose can be used to trace glucose metabolism and identify metabolic alterations in cancer cells. nih.gov
The development of imaging probes based on chlorambucil's structure, potentially incorporating a positron-emitting isotope, could allow for non-invasive monitoring of drug distribution and target engagement in real-time.
Microdialysis and Tissue Distribution Studies of this compound in Animal Models
Development and Characterization of Translational Research Models Utilizing this compound as a Probe
Translational research aims to bridge the gap between basic science and clinical practice. ugent.benccs.com.sg The development of robust translational models is essential for predicting the clinical efficacy of new drugs and treatment strategies. This compound can be a valuable tool in the development and characterization of these models.
By using this compound to accurately measure drug levels in patient-derived xenografts (PDXs) or other translational models, researchers can establish a direct link between drug exposure and treatment response. nih.gov This information is crucial for optimizing dosing regimens and for identifying biomarkers that can predict which patients are most likely to benefit from chlorambucil therapy. sanguinebio.comdivitum.comcrownbio.com
For example, a study could involve treating a panel of PDX models with chlorambucil and using this compound to determine the drug concentrations in each tumor. By correlating these concentrations with tumor growth inhibition, it may be possible to identify a therapeutic window for chlorambucil and to discover biomarkers associated with sensitivity or resistance. nih.gov
Advanced Methodological Innovations and Future Research Directions for Chlorambucil D8
Integration of Chlorambucil-d8 in Quantitative Metabolomics and Lipidomics Research for Pathway Analysis
Quantitative metabolomics and lipidomics are powerful disciplines within systems biology that aim to comprehensively identify and quantify the small-molecule metabolites and lipids within a biological system. The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and precise quantification in complex biological matrices. nih.gov this compound is ideally suited for this role in studies investigating the metabolic impact of its parent drug, chlorambucil (B1668637).
By incorporating a known concentration of this compound into a sample prior to analysis by liquid chromatography-mass spectrometry (LC-MS), researchers can correct for variations in sample preparation and instrument response. clearsynth.com This ensures that quantitative data is robust and reliable. clearsynth.com In the context of pathway analysis, this accuracy is paramount. Researchers can administer chlorambucil to cell cultures or in vivo models and use this compound-spiked samples to accurately measure the resulting perturbations in the metabolome and lipidome.
This approach, known as stable isotope-resolved metabolomics (SIRM), enables the mapping of metabolic fluxes and the identification of pathways significantly altered by the drug's activity. nih.gov For instance, by quantifying changes in nucleotide, amino acid, or lipid pools, investigators can gain insights into the downstream effects of chlorambucil-induced DNA damage. silantes.commdpi.com Dynamic lipidomics, which uses stable isotope labeling to trace the synthesis and turnover of lipids, can reveal how chlorambucil affects membrane composition and signaling lipid production, providing a deeper understanding of its cellular mechanism of action. mdpi.comresearchgate.net
Table 1: Applications of Stable Isotope Labeling in Metabolomics and Lipidomics
| Application Area | Description | Relevance of this compound |
|---|---|---|
| Quantitative Profiling | Accurate measurement of endogenous metabolite and lipid concentrations in biological samples. | Serves as an internal standard to normalize for analytical variability, ensuring high-quality quantitative data. clearsynth.commetabolomicscentre.ca |
| Metabolic Flux Analysis | Tracing the flow of atoms through metabolic pathways using isotopically labeled precursors. | While not a tracer for endogenous pathways itself, it enables the accurate measurement of pool sizes, which is essential for flux calculations. nih.gov |
| Drug Metabolism Studies | Identifying and quantifying the metabolites of a drug to understand its biotransformation. | Used as a standard to accurately quantify the parent drug (chlorambucil) and its generated metabolites in ADME (absorption, distribution, metabolism, and excretion) studies. symeres.com |
| Pathway Elucidation | Identifying the specific biochemical pathways affected by a drug or stimulus. | By enabling precise measurement of changes in metabolite levels post-treatment, it helps to pinpoint the pathways impacted by chlorambucil's alkylating activity. silantes.com |
Application in Targeted Proteomics for Covalent Protein-Adduct Characterization
Chlorambucil, as a bifunctional alkylating agent, does not only interact with DNA but also forms covalent adducts with proteins, which can significantly alter their function. acs.orgmedchemexpress.com Identifying these protein targets is crucial for understanding the full spectrum of the drug's biological effects, including off-target interactions. Targeted proteomics, particularly using mass spectrometry, is a powerful technique for identifying and quantifying specific proteins and their post-translational modifications, including drug-induced adducts. nih.govnih.gov
The use of this compound is highly advantageous in this context. In a typical targeted proteomics workflow, proteins from a drug-treated sample are digested into peptides. These peptides are then analyzed by LC-MS/MS. A peptide that has been modified by chlorambucil will have a specific mass increase. If this compound is used, the adducted peptide will have a predictable mass shift corresponding to the mass of the deuterated drug moiety. This known mass difference makes it significantly easier to develop highly selective and sensitive detection methods, such as multiple reaction monitoring (MRM), to find and quantify these specific adducted peptides within the immensely complex mixture of a cellular proteome. mdpi.com
Research has shown that chlorambucil can covalently modify specific cysteine residues on proteins like metallothionein (B12644479) and glutathione (B108866) transferase. acs.orgplos.org By employing a deuterated version of the drug, researchers can design experiments to screen for unknown protein adducts. The unique isotopic signature of the deuterated adduct would serve as a clear marker, facilitating its discovery and subsequent structural characterization by tandem mass spectrometry. rsc.orgbiorxiv.org
Emerging Analytical Platforms for Ultrasensitive Detection and Quantification of this compound and its Metabolites
The demand for higher sensitivity in bioanalysis has driven the development of advanced analytical platforms capable of detecting and quantifying drugs and their metabolites at very low concentrations. acs.org For alkylating agents like chlorambucil, which are potent and thus administered in small amounts, this is particularly important.
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) remains the cornerstone for the quantification of chlorambucil, with this compound serving as the ideal internal standard. caymanchem.comnih.gov Emerging trends focus on enhancing the sensitivity and selectivity of this platform.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution. This allows for more confident identification of the drug and its metabolites and helps to distinguish them from background interferences, thereby improving the limits of detection. jrespharm.com
Advanced Chromatography: The use of smaller particle size columns (sub-2 µm) in ultra-high-performance liquid chromatography (UHPLC) provides sharper peaks and better separation, which translates to higher sensitivity. mdpi.com
Derivatization Strategies: For certain metabolites that may have poor ionization efficiency, chemical derivatization can be employed to introduce a more readily ionizable group, enhancing the signal in the mass spectrometer. researchgate.netnumberanalytics.com
Electrochemical Detection: Electrochemical methods offer an alternative and highly sensitive means of detecting certain classes of molecules. nih.gov While less common than MS for this application, the development of novel electrochemical sensors could provide a rapid and robust platform for quantifying alkylating agents.
In all these advanced platforms, the co-injection of this compound is crucial for achieving the analytical rigor required for pharmacokinetic and metabolic studies, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring accurate quantification. clearsynth.com
Novel Applications of Stable Isotope Labeling in Systems Biology Approaches for Drug Action Elucidation
Systems biology aims to understand the complex interactions within a biological system as a whole. Stable isotope labeling is a fundamental tool in this field, enabling researchers to trace the flow of molecules and understand the dynamic response of an organism to a stimulus, such as a drug. musechem.commetsol.com The application of this compound extends beyond its use as a simple internal standard to a probe for elucidating the systems-level effects of chlorambucil.
By using a combination of 'omics' technologies, researchers can leverage this compound to build a comprehensive picture of the drug's mechanism of action:
Metabolomics: As discussed, it allows for the precise quantification of metabolic network perturbations. silantes.com
Proteomics: Stable isotope labeling by amino acids in cell culture (SILAC) can be combined with chlorambucil treatment to monitor global changes in protein expression, while this compound can be used to specifically track protein adduction. mdpi.com
Genomics/Transcriptomics: While not directly involving this compound, data from metabolomic and proteomic studies that rely on it can be integrated with gene expression data to link the drug's activity to transcriptional regulation. silantes.com
This integrated approach allows researchers to follow the drug's impact from its initial molecular interactions (DNA and protein alkylation) through to the resulting changes in metabolic pathways, protein expression, and gene regulation. metsol.com Using the deuterated form ensures that the administered drug and its direct metabolic products can be unambiguously tracked throughout these interconnected biological networks without being confused with endogenous molecules. symeres.com
Computational Chemistry and Molecular Dynamics Simulations of Deuterated Compounds for Mechanistic Prediction
Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico tools to investigate molecular behavior at an atomic level. fugaku100kei.jp These methods are increasingly being applied to study deuterated compounds to predict the consequences of isotopic substitution. ajchem-a.comosti.gov
The replacement of hydrogen with deuterium (B1214612) increases the mass of the atom, which in turn lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. musechem.com This seemingly subtle change can lead to a significant phenomenon known as the Kinetic Isotope Effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. numberanalytics.combioscientia.de
For a drug like chlorambucil, which acts by forming covalent bonds, the KIE can be particularly relevant. MD simulations can be used to:
Predict Structural Changes: Model how deuteration in this compound might alter its conformation and interaction with its biological targets, such as the grooves of DNA or the active site of an enzyme. nih.govnih.gov
Simulate Reaction Dynamics: Calculate the activation energies for the alkylation reaction for both the deuterated and non-deuterated forms of chlorambucil. This can predict whether this compound will react faster or slower than chlorambucil, providing mechanistic insights into the rate-limiting steps of its action. numberanalytics.comnih.gov
Analyze Vibrational Properties: Compute the vibrational spectra of the molecule, which are altered by deuteration and can be correlated with experimental spectroscopic data. ajchem-a.com
These computational approaches provide a theoretical framework for understanding the experimental data obtained using this compound. By predicting how deuteration affects the drug's fundamental chemical properties, researchers can gain a deeper, mechanistically-driven understanding of its biological activity. upenn.edukaznu.kz
Q & A
Q. How should researchers address ethical considerations when using this compound in animal models?
- Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Justify sample sizes via power analyses to minimize animal use. Monitor toxicity endpoints rigorously (e.g., hematological parameters, organ histopathology). Disclose all experimental conditions (e.g., anesthesia protocols, euthanasia methods) in ethics submissions and publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
